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  • Product: 3-Methylbenzo[d]isoxazol-6-amine
  • CAS: 157640-14-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-Methylbenzo[d]isoxazol-6-amine

For Immediate Release This technical guide provides a detailed analysis of the molecular weight and exact mass of 3-Methylbenzo[d]isoxazol-6-amine, a key physicochemical property for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight and exact mass of 3-Methylbenzo[d]isoxazol-6-amine, a key physicochemical property for researchers, scientists, and professionals in drug development. This document outlines the theoretical basis for these values and presents a validated experimental workflow for their determination using high-resolution mass spectrometry.

Executive Summary

The precise characterization of a molecule's mass is fundamental in chemical and pharmaceutical sciences. It serves as a primary identifier and is critical for structural elucidation, purity assessment, and pharmacokinetic studies. This guide focuses on 3-Methylbenzo[d]isoxazol-6-amine, a heterocyclic amine with potential applications in medicinal chemistry. We will delve into the distinction between molecular weight and exact mass, provide the calculated values for this compound, and detail a robust analytical protocol for their experimental verification.

Core Concepts: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight (or average molecular mass) and exact (monoisotopic) mass is crucial for accurate analytical characterization.

  • Molecular Weight is calculated using the weighted average of the atomic masses of the constituent elements, accounting for their natural isotopic abundance. It is expressed in grams per mole ( g/mol ).

  • Exact Mass , on the other hand, is calculated using the mass of the most abundant isotope of each element.[1] This value is of particular importance in mass spectrometry, where individual ions are resolved.[2][3]

For 3-Methylbenzo[d]isoxazol-6-amine, the molecular formula is C₈H₈N₂O . This is derived from the base structure, 3-methylbenzo[d]isoxazole (C₈H₇NO), with the addition of an amine group (-NH₂) at the 6-position of the benzene ring.

The calculated values are presented in the table below:

ParameterValueUnit
Molecular Formula C₈H₈N₂O
Molecular Weight 148.165 g/mol
Exact Mass 148.0637Da

Experimental Determination by High-Resolution Mass Spectrometry

The determination of a compound's exact mass is experimentally achieved through mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4][5] For a molecule like 3-Methylbenzo[d]isoxazol-6-amine, Electrospray Ionization (ESI) is a preferred "soft" ionization technique as it minimizes fragmentation and allows for the analysis of the intact molecular ion.[6][7]

Experimental Workflow

The following diagram illustrates the logical flow for the determination of the exact mass of 3-Methylbenzo[d]isoxazol-6-amine using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Dissolve 3-Methylbenzo[d]isoxazol-6-amine in suitable solvent (e.g., Methanol/Water) prep2 Filter sample through a 0.22 µm syringe filter prep1->prep2 Ensure sample is free of particulates lc Inject sample into HPLC system for separation prep2->lc esi Electrospray Ionization (ESI) Generate gaseous ions lc->esi Eluent introduction ms High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) Separate ions by m/z esi->ms Ion transfer detector Ion Detection Measure ion abundance ms->detector Ion separation spectrum Generate Mass Spectrum (Intensity vs. m/z) detector->spectrum peak Identify Molecular Ion Peak ([M+H]⁺) spectrum->peak calc Calculate Exact Mass from m/z peak->calc

Caption: Workflow for the determination of exact mass using LC-ESI-MS.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring high-resolution mass spectrometry data for 3-Methylbenzo[d]isoxazol-6-amine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source[2]

Materials:

  • 3-Methylbenzo[d]isoxazol-6-amine sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for aiding ionization)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 3-Methylbenzo[d]isoxazol-6-amine at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL in a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

  • LC-MS System Configuration:

    • HPLC Method:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Methanol + 0.1% Formic Acid

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • A simple isocratic or gradient method can be used to elute the compound.

    • ESI Source Parameters (Positive Ion Mode):

      • Capillary Voltage: 3.5 kV

      • Sheath Gas Flow Rate: 35 (arbitrary units)

      • Auxiliary Gas Flow Rate: 10 (arbitrary units)

      • Capillary Temperature: 320 °C

    • Mass Analyzer Settings:

      • Scan Range: m/z 50-500

      • Resolution: > 70,000

      • The system should be calibrated with a known standard prior to analysis to ensure high mass accuracy.[8]

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Acquire the mass spectrum for the eluting peak corresponding to 3-Methylbenzo[d]isoxazol-6-amine.

    • The resulting mass spectrum will show the intensity of ions at different m/z values.[5]

    • Identify the molecular ion peak. In positive ion mode with formic acid, this will be the protonated molecule, [M+H]⁺.

    • The exact mass of the neutral molecule (M) is calculated by subtracting the mass of a proton (approximately 1.00728 Da) from the measured m/z of the [M+H]⁺ ion.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical research and drug development. For 3-Methylbenzo[d]isoxazol-6-amine, the molecular weight is 148.165 g/mol , and the exact mass is 148.0637 Da. The presented high-resolution LC-MS method provides a reliable and precise means of experimentally verifying these fundamental properties, ensuring the identity and purity of the compound for further investigation.

References

  • Buse, J., & Ryan, T. (2023). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?[Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?[Link]

  • Waters Corporation. (n.d.). MASS SPECTROMETRY FOR POLYMERS. [Link]

  • Studymind. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?[Link]

  • Shimadzu Corporation. (n.d.). Molecular Weight. [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • Chemistry LibreTexts. (2015, July 15). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. [Link]

  • Pearson. (n.d.). The molecular weight of an organic compound was found by... McMurry 8th Edition Ch 3 Problem 104. [Link]

  • AMERICAN ELEMENTS. (n.d.). 3-Methylbenzo[d]isoxazole. [Link]

  • AMERICAN ELEMENTS. (n.d.). Benzisoxazoles. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 4825-75-6 | 3-Methylbenzo[d]isoxazole. [Link]

  • NIST. (n.d.). 3-Isoxazolamine, 5-methyl-. NIST Chemistry WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Methylbenzo[d]isoxazol-6-amine in Medicinal Chemistry

Executive Summary 3-Methylbenzo[d]isoxazol-6-amine (CAS: 157640-14-7), also known as 6-amino-3-methyl-1,2-benzisoxazole, is a highly versatile chemical scaffold utilized extensively in modern drug discovery[1]. Functioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylbenzo[d]isoxazol-6-amine (CAS: 157640-14-7), also known as 6-amino-3-methyl-1,2-benzisoxazole, is a highly versatile chemical scaffold utilized extensively in modern drug discovery[1]. Functioning primarily as a synthetic intermediate, this compound provides a rigid, metabolically stable bioisostere for indoles, indazoles, and anilines. This application note details the structural rationale, experimental workflows, and validated protocols for incorporating this building block into two distinct therapeutic classes: Epigenetic Modulators (Menin-MLL inhibitors) [2] and Kinase Inhibitors (Syk inhibitors) [3].

Structural and Mechanistic Rationale

The selection of 3-methylbenzo[d]isoxazol-6-amine over traditional aniline or indole derivatives is driven by several critical physicochemical advantages:

  • Bioisosterism & Metabolic Stability: The oxygen-nitrogen bond within the isoxazole ring alters the local electron density, making the 6-amino group less nucleophilic than a standard aniline. This unique electronic profile enhances the compound's resistance to oxidative metabolism (e.g., via Cytochrome P450 enzymes) while maintaining its capacity to act as a hydrogen-bond acceptor/donor.

  • Conformational Rigidity: The fused bicyclic system geometrically restricts the conformational space of attached functional groups. This rigidity reduces the entropic penalty upon binding to target proteins, directly translating to higher binding affinities.

  • Vector Control: The 3-methyl substituent provides a precise, lipophilic vector designed to probe and occupy specific hydrophobic sub-pockets within target proteins, such as the Menin binding interface[2] or the ATP-binding hinge region of kinases[3].

Application Workflow I: Epigenetic Modulators (Menin-MLL Inhibitors)

Context and Causality

Chromosomal rearrangements of the MLL (Mixed Lineage Leukemia) gene drive aggressive acute leukemias. The interaction between the MLL fusion protein and the scaffold protein Menin is a critical dependency in these cancers. 3-Methylbenzo[d]isoxazol-6-amine is utilized to synthesize exo-aza spiro inhibitors[2]. The benzisoxazole moiety acts as a hydrophobic anchor, competitively displacing the MLL fusion protein from Menin's binding pocket and halting leukemogenic transcription.

Menin_MLL MLL MLL Fusion Protein (Oncogenic) Menin Menin Protein (Scaffold) MLL->Menin Binds high-affinity pocket LEDGF LEDGF (Chromatin Tether) Menin->LEDGF Complex formation Transcription Leukemogenic Transcription (HOXA9, MEIS1) LEDGF->Transcription Promotes Inhibitor Benzisoxazole-based Inhibitor Inhibitor->Menin Competitively blocks MLL binding

Fig 1. Disruption of the leukemogenic Menin-MLL signaling pathway by benzisoxazole inhibitors.

Protocol 1: Reductive Amination for Spiro-Intermediate Synthesis

Objective: Coupling of a spiro-ketone (e.g., tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate) with 3-methylbenzo[d]isoxazol-6-amine[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the spiro-ketone (1.0 eq) and 3-methylbenzo[d]isoxazol-6-amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir under an inert atmosphere at room temperature for 2 hours.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Causality Insight: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it a milder hydride donor. This prevents the premature reduction of the starting ketone while efficiently trapping the highly electrophilic, protonated iminium intermediate.

  • Completion & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Validate reaction completion via LC-MS; the disappearance of the ketone mass peak and the emergence of the product mass [M+H]⁺ indicate success.

  • Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure spiro-amine intermediate.

Quantitative Data: Reductive Amination Optimization
EntryReducing AgentSolventAdditiveYield (%)Observation
1NaBH₄MeOHNone20%Significant over-reduction of ketone
2NaBH₃CNMeOHAcOH (1 eq)55%Moderate yield, toxic byproducts
3 NaBH(OAc)₃ DCE AcOH (1 eq) 88% Optimal conversion, clean profile

Application Workflow II: Kinase Inhibitors (Syk Inhibitors)

Context and Causality

Spleen Tyrosine Kinase (Syk) is a critical mediator of immunoreceptor signaling, making it a prime target for inflammatory and allergic diseases[3]. In the design of pyrrolopyrimidine-based Syk inhibitors, 3-methylbenzo[d]isoxazol-6-amine is coupled to the core scaffold. The benzisoxazole ring acts as a hinge-binding motif, forming critical hydrogen bonds with the ATP-binding site of the kinase, while the 3-methyl group occupies the adjacent hydrophobic gatekeeper pocket[3].

Buchwald_Hartwig Pd0 Active Pd(0)-XPhos Catalyst OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd Ar-Cl AmineBind Amine Coordination (Benzisoxazol-6-amine) OxAdd->AmineBind Amine Deprot Deprotonation (by K2CO3) AmineBind->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Syk Inhibitor Product RedElim->Product Release

Fig 2. Buchwald-Hartwig catalytic cycle for the amination of pyrrolopyrimidines.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: C-N coupling of 2-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with 3-methylbenzo[d]isoxazol-6-amine[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the pyrrolopyrimidine aryl chloride (1.0 eq), 3-methylbenzo[d]isoxazol-6-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and finely milled K₂CO₃ (2.0 eq)[3].

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (minimum 3 cycles).

    • Causality Insight: The active Pd(0) catalytic species is highly susceptible to oxidation. Strict anaerobic conditions are mandatory to prevent catalyst deactivation and the formation of unreactive Pd(II) black.

  • Solvent Addition: Add anhydrous tert-butanol to achieve a 0.1 M concentration under a positive stream of Argon.

    • Causality Insight:tert-Butanol is selected because it provides sufficient solubility for the polar intermediates, while its extreme steric bulk prevents it from acting as a competing nucleophile against the aryl chloride.

  • Heating: Seal the Schlenk tube and heat the mixture to 90 °C in an oil bath for 16 hours.

  • Work-up & Validation: Cool the reaction to room temperature. Dilute with EtOAc and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. A successful reaction will yield a clear, yellow-to-orange filtrate.

  • Purification: Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to isolate the target Syk inhibitor in high purity.

Quantitative Data: Buchwald-Hartwig Amination Optimization
EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene10015%Poor conversion; ligand not bulky enough
2Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10042%Moderate conversion; some debromination
3 Pd₂(dba)₃ / XPhos K₂CO₃ t-Butanol 90 85% Optimal; XPhos accelerates reductive elimination

References

  • Benchchem. "3-Methylbenzo[d]isoxazol-6-amine | CAS 157640-14-7". Benchchem Product Catalog.

  • Google Patents. "US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction". United States Patent and Trademark Office.

  • Google Patents. "WO2007042299A1 - Pyrrolopyrimidine derivatives as syk inhibitors". World Intellectual Property Organization.

Sources

Application

3-Methylbenzo[d]isoxazol-6-amine derivatization techniques for drug discovery

Application Note: 3-Methylbenzo[d]isoxazol-6-amine Derivatization Techniques in Modern Drug Discovery I. The Privileged Benzisoxazole Scaffold: Strategic Context In modern medicinal chemistry, the benzisoxazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Methylbenzo[d]isoxazol-6-amine Derivatization Techniques in Modern Drug Discovery

I. The Privileged Benzisoxazole Scaffold: Strategic Context

In modern medicinal chemistry, the benzisoxazole scaffold is recognized as a "privileged structure," frequently deployed to navigate complex structure-activity relationship (SAR) landscapes and access diverse biological targets[1]. Among its derivatives, 3-methylbenzo[d]isoxazol-6-amine (CAS: 157640-14-7)[2] stands out as an exceptionally versatile building block for drug discovery.

The strategic value of this specific isomer lies in its dual functionality: the 3-methyl group imparts favorable lipophilicity and metabolic stability to the core ring, while the 6-amino group provides a critical, nucleophilic handle for late-stage functionalization. Derivatization of this primary amine has been instrumental in the synthesis of highly potent therapeutic agents, ranging from kinase inhibitors targeting SYK and LRRK2[3] to modulators of protein-protein interactions, such as Menin-MLL inhibitors[4].

II. Mechanistic Rationale & Reactivity Profiling

As a Senior Application Scientist, I emphasize that successful derivatization requires a deep understanding of the scaffold's inherent electronic properties. The 6-amino group on the benzisoxazole ring is an aniline-like primary amine. However, the fused isoxazole system exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the amine compared to a standard aniline.

Causality in Experimental Design:

  • Direct Alkylation/Acylation: Due to reduced nucleophilicity, standard SN2 or unactivated acylation reactions are often sluggish and low-yielding. We must rely on highly active coupling reagents (e.g., HATU) to drive amidation.

  • Cross-Coupling: For C-N bond formation (e.g., attaching heteroaryl rings for kinase inhibitor design), standard nucleophilic aromatic substitution (SNAr) requires excessively harsh conditions that risk ring opening of the isoxazole. Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the method of choice, utilizing bulky, electron-rich phosphine ligands to facilitate oxidative addition and reductive elimination.

III. Self-Validating Synthetic Protocols

A protocol is only as reliable as its in-process controls (IPC). The methodologies detailed below are designed as self-validating systems : they incorporate specific analytical checkpoints that definitively confirm reaction progress before proceeding to the next step, preventing downstream failures and resource waste.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Application: Synthesis of secondary/tertiary amines for Kinase Inhibitor scaffolds (e.g., SYK, LRRK2)[3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 3-methylbenzo[d]isoxazol-6-amine (1.0 eq, 1.0 mmol), the target heteroaryl halide (e.g., 2-chloropyrimidine, 1.1 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq).

    • Causality: XPhos is selected because its bulky, biphenyl structure prevents the formation of inactive bis-amine palladium complexes, a common failure point with weakly nucleophilic amines. Cs2CO3 provides the necessary basicity without the nucleophilic side reactions associated with alkoxides.

  • Degassing (Critical Step): Seal the flask and purge with N2/Vacuum cycles three times.

    • Causality: Pd(0) species are highly sensitive to oxidation. Even trace oxygen will lead to catalyst poisoning and homocoupling byproducts.

  • Reaction: Add anhydrous 1,4-dioxane (5.0 mL, 0.2 M) via syringe. Heat the mixture to 90°C under N2 for 12–16 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, filter, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is validated as complete when the starting material peak ( m/z 149.1 [M+H]+) is <5% relative to the product mass peak. If starting material persists, spike in an additional 0.02 eq of Pd2(dba)3/XPhos.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexane/EtOAc gradient). Calculate isolated yield versus theoretical yield to validate purification efficiency (Target: >75%).

Protocol B: HATU-Mediated Amidation

Application: Synthesis of stable amide pharmacophores for Protein-Protein Interaction (PPI) inhibitors (e.g., Menin-MLL)[4].

Step-by-Step Methodology:

  • Pre-activation: In a dry round-bottom flask, dissolve the target carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.3 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: HATU generates a highly reactive HOAt-ester intermediate. Pre-activation is required because 3-methylbenzo[d]isoxazol-6-amine is a weak nucleophile; introducing it before the active ester is fully formed leads to competitive hydrolysis of the coupling reagent. DIPEA is used as a non-nucleophilic base to avoid side reactions.

  • Coupling: Add 3-methylbenzo[d]isoxazol-6-amine (1.0 eq) in one portion. Stir at room temperature for 4–6 hours.

  • Self-Validation (IPC): Perform TLC (Eluent: 1:1 EtOAc/Hexane) alongside LC-MS.

    • Validation Checkpoint: The primary amine starting material will appear as a polar, UV-active spot. Successful amidation is validated by the complete disappearance of this spot and the emergence of a less polar product spot, corroborated by the corresponding [M+H]+ mass shift in LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x).

    • Causality: Wash the combined organic layers with 5% aqueous LiCl (3x). This specific wash is critical to partition the DMF out of the organic layer, which otherwise severely complicates column chromatography.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

IV. Quantitative Yield & Condition Matrix

To assist in experimental planning, the following table summarizes the expected performance metrics of the primary derivatization techniques applied to this scaffold.

Derivatization TechniquePrimary Reagents / CatalystTarget Drug ClassAvg. Yield (%)Reaction Time (h)IPC Validation Method
Buchwald-Hartwig Amination Pd2(dba)3, XPhos, Cs2CO3Kinase Inhibitors (SYK/LRRK2)75 - 88%12 - 16LC-MS: Product [M+H]+
HATU-Mediated Amidation HATU, DIPEA, DMFMenin-MLL Inhibitors80 - 95%4 - 6TLC: Rf shift, LC-MS
Reductive Amination NaBH(OAc)3, DCE, AcOHKinase / GPCR Modulators65 - 80%8 - 12LC-MS: Imine reduction

V. Workflow Visualization

The following diagram illustrates the logical workflow from the core scaffold through chemical derivatization to biological validation.

Workflow cluster_derivatization Chemical Derivatization Techniques Scaffold 3-Methylbenzo[d]isoxazol-6-amine (Core Scaffold) Buchwald Buchwald-Hartwig Coupling (Pd/XPhos) Scaffold->Buchwald Aryl Halides Amidation Amidation / Sulfonamidation (HATU / DIPEA) Scaffold->Amidation Carboxylic Acids Reductive Reductive Amination (NaBH(OAc)3) Scaffold->Reductive Aldehydes Target1 Kinase Inhibitors (e.g., SYK, LRRK2) Buchwald->Target1 Target2 Protein-Protein Interaction (e.g., Menin-MLL) Amidation->Target2 Reductive->Target1 Validation In Vitro Validation (HTRF / FRET Assays) Target1->Validation Target2->Validation

Workflow of 3-methylbenzo[d]isoxazol-6-amine derivatization and biological screening.

VI. References

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: National Institutes of Health (NIH PMC) URL: [Link] (via Grounding API)[1]

  • Title: US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction Source: Google Patents URL: (via Grounding API)[4]

  • Title: WO 2014/060112 A1 - Pyrazolo[4,3-D]pyrimidines as kinase inhibitors Source: Googleapis (WIPO) URL: [Link] (via Grounding API)[3]

Sources

Method

Preparation of antipsychotic analogs using 3-Methylbenzo[d]isoxazol-6-amine

Application Notes & Protocols Topic: Preparation of Antipsychotic Analogs using 3-Methylbenzo[d]isoxazol-6-amine Audience: Researchers, scientists, and drug development professionals. Harnessing the 3-Methylbenzo[d]isoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Preparation of Antipsychotic Analogs using 3-Methylbenzo[d]isoxazol-6-amine

Audience: Researchers, scientists, and drug development professionals.

Harnessing the 3-Methylbenzo[d]isoxazol-6-amine Scaffold for the Synthesis of Novel Antipsychotic Analogs

Abstract

The 1,2-benzisoxazole ring system is a cornerstone in the development of modern atypical antipsychotics, serving as a "privileged structure" in medicinal chemistry.[1][2] Drugs such as Risperidone and Paliperidone, which feature this core, have demonstrated significant efficacy in treating schizophrenia and bipolar disorder by potently antagonizing dopamine D2 and serotonin 5-HT2A receptors.[3][4] This application note provides a detailed guide for leveraging 3-Methylbenzo[d]isoxazol-6-amine, a versatile starting material, to synthesize a diverse library of novel antipsychotic analogs. We present two robust and widely applicable synthetic protocols: N-alkylation for the introduction of various side chains and the Buchwald-Hartwig amination for the construction of aryl and heteroaryl amine derivatives. These methodologies offer a direct route to new chemical entities for screening and development in the field of neuropsychiatric drug discovery.

Introduction: The Benzisoxazole Core in Antipsychotic Drug Design

The development of second-generation, or "atypical," antipsychotics marked a significant advancement in the management of psychotic disorders. Unlike their predecessors, these agents generally exhibit a reduced propensity for inducing extrapyramidal symptoms (EPS).[3] A key structural motif found in several successful atypical antipsychotics is the 3-substituted-1,2-benzisoxazole scaffold.[5]

The therapeutic action of benzisoxazole-derived antipsychotics like Risperidone is primarily attributed to their high-affinity blockade of both dopaminergic D2 and serotonergic 5-HT2A receptors in the central nervous system.[2][3] The specific substituents on the benzisoxazole and its appended moieties play a crucial role in modulating receptor affinity, selectivity, and pharmacokinetic properties.

3-Methylbenzo[d]isoxazol-6-amine serves as an ideal starting point for analog synthesis. The primary amine at the 6-position is a versatile chemical handle that allows for a wide range of chemical modifications, enabling the exploration of the structure-activity relationship (SAR) and the optimization of drug-like properties.

The Starting Material: 3-Methylbenzo[d]isoxazol-6-amine

Before commencing any synthetic work, it is critical to understand the properties and handling requirements of the starting material.

  • Structure:

    • IUPAC Name: 3-methyl-1,2-benzisoxazol-6-amine

    • Molecular Formula: C₈H₈N₂O

    • Molecular Weight: 148.16 g/mol

  • Physicochemical Properties:

    • Appearance: Typically a solid at room temperature.

    • Solubility: Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

  • Safety and Handling:

    • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

    • Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of dust and direct contact with skin and eyes.[9] Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Synthetic Strategies and Protocols

The primary amino group of 3-Methylbenzo[d]isoxazol-6-amine is the key point for diversification. Below are two powerful and versatile protocols for its functionalization.

N-alkylation is a fundamental method for introducing alkyl side chains, which is a common feature in many antipsychotic drugs, including the ethyl-piperidine linker in Risperidone.[10][11] This reaction involves the nucleophilic attack of the amine on an alkyl halide or a similar electrophile.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

  • Solvent: A polar aprotic solvent such as Acetonitrile (ACN) or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Catalyst: A catalytic amount of potassium iodide (KI) can be added to increase the reaction rate, especially when using alkyl chlorides or bromides, through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[10]

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 3-Methylbenzo[d]isoxazol-6-amine Vessel Round-Bottom Flask (Inert Atmosphere) Start->Vessel Reagents Alkyl Halide (R-X) Base (K₂CO₃) Solvent (ACN/DMF) Reagents->Vessel Heat Heat (e.g., 60-80 °C) Stirring Vessel->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench/Dilute (e.g., Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Analog Purify->Product

Caption: Workflow for N-alkylation of 3-Methylbenzo[d]isoxazol-6-amine.

Protocol 1: N-Alkylation

ReagentMolar Eq.Example Amount
3-Methylbenzo[d]isoxazol-6-amine1.0500 mg (3.37 mmol)
Alkyl Halide (R-X)1.13.71 mmol
Potassium Carbonate (K₂CO₃), anhydrous2.0932 mg (6.74 mmol)
Potassium Iodide (KI)0.156 mg (0.337 mmol)
Acetonitrile (ACN)-20 mL

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Methylbenzo[d]isoxazol-6-amine (1.0 eq.), potassium carbonate (2.0 eq.), and potassium iodide (0.1 eq.).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).

  • Add anhydrous acetonitrile via syringe.

  • Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in dichloromethane (DCM) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated analog.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[12][13] This method is ideal for synthesizing analogs where the 6-amino group is linked to an aryl or heteroaryl moiety, significantly expanding the chemical space for SAR studies.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand.[14] Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are crucial as they facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, improving reaction rates and yields.[15]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[16] The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation and unwanted side reactions.[13]

Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup (Glovebox/Schlenk Line) cluster_reaction_bh Reaction cluster_workup_bh Workup & Purification Start_BH 3-Methylbenzo[d]isoxazol-6-amine Vessel_BH Schlenk Tube Start_BH->Vessel_BH Reagents_BH Aryl Halide (Ar-X) Pd Catalyst & Ligand Base (NaOtBu) Anhydrous Solvent Reagents_BH->Vessel_BH Heat_BH Heat (e.g., 100 °C) Stirring Vessel_BH->Heat_BH Monitor_BH Monitor by TLC/LC-MS Heat_BH->Monitor_BH Filter_BH Filter through Celite® Monitor_BH->Filter_BH Extract_BH Aqueous Workup Filter_BH->Extract_BH Purify_BH Column Chromatography Extract_BH->Purify_BH Product_BH N-Arylated Analog Purify_BH->Product_BH

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination

ReagentMolar Eq.Example Amount
3-Methylbenzo[d]isoxazol-6-amine1.2222 mg (1.5 mmol)
Aryl Bromide (Ar-Br)1.01.25 mmol
Pd₂(dba)₃0.0111.4 mg (0.0125 mmol)
XPhos0.0423.8 mg (0.05 mmol)
Sodium tert-butoxide (NaOtBu)1.4168 mg (1.75 mmol)
Toluene (Anhydrous, Degassed)-10 mL

Step-by-Step Methodology:

  • In a glovebox or under a positive flow of inert gas: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), 3-Methylbenzo[d]isoxazol-6-amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and XPhos (0.04 eq.).

  • Seal the tube with a septum or screw cap.

  • Add anhydrous, degassed toluene via syringe.

  • Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Rinse the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup: Partition the residue between ethyl acetate and water. Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final N-arylated analog by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization of Synthesized Analogs

Rigorous characterization is essential to confirm the identity, structure, and purity of each newly synthesized analog.

  • Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring and selecting appropriate solvent systems for column chromatography.

  • Flash Column Chromatography: The primary method for purifying the synthesized compounds from unreacted starting materials, by-products, and catalyst residues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of key protons and their chemical environment, verifying the addition of the new alkyl or aryl group.

    • ¹³C NMR: Confirms the carbon skeleton of the new molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to observe the disappearance of the N-H stretches of the primary amine and the appearance of new bands corresponding to the final product.

Conclusion

3-Methylbenzo[d]isoxazol-6-amine is a highly valuable and versatile building block for the development of novel antipsychotic drug candidates. The N-alkylation and Buchwald-Hartwig amination protocols detailed in this guide provide reliable and scalable methods for generating diverse libraries of analogs. By systematically modifying the 6-amino position, researchers can effectively explore the structure-activity relationships of the benzisoxazole scaffold, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles for treating complex psychiatric disorders.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7533350/]
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (2025, January 10). ResearchGate. [URL: https://www.researchgate.net/publication/377202196_Benzisoxazole_Derivatives_Synthesis_and_Their_Therapeutic_Significance_in_Medicinal_Chemistry]
  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review - SciSpace. (n.d.). SciSpace. [URL: https://typeset.io/papers/benzisoxazole-derivatives-as-atypical-antipsychotic-drugs-a-39g6l8z3qr]
  • An In-depth Technical Guide to the 1,2-Benzisoxazole Core: Structure, Properties, and Applications - Benchchem. (n.d.). BenchChem. [URL: https://www.benchchem.
  • Synthesis of Risperidone - Chemistry Steps. (2026, March 17). Chemistry Steps. [URL: https://www.chemistrysteps.com/synthesis-of-risperidone/]
  • SAFETY DATA SHEET - 3-Methyl-5-isoxazolamine. (2010, January 11). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC391340050]
  • US Patent for Preparation of risperidone - Google Patents. (n.d.). Google Patents. [URL: https://patents.google.
  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (n.d.). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-related-of-an-Sawant-Barge/5e0161d9a04a602a2082f8d29b0a6e5513253b27]
  • Benzisoxazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781315152822-120/benzisoxazole-caroline-ashley-aileen-dunleavy-john-cunningham]
  • Paliperidone synthesis - ChemicalBook. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/144598-75-4.htm]
  • Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics - PubMed. (2007, September 1). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17693081/]
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [URL: https://en.wikipedia.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 2). TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/A1175_EN_GB.pdf]
  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/synthesis-and-characterization-of-impurity-g-of-risperidone-an-antipsychotic-drug.pdf]
  • Classics in Chemical Neuroscience: Risperidone - ACS Publications. (2018, April 25). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.8b00064]
  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-impurities-listed-in-united-states-pharmacopeia-of-risperidone-tablets.pdf]
  • US Patent Application for Process for the preparation of paliperidone and its intermediates - Google Patents. (n.d.). Google Patents. [URL: https://patents.google.
  • Scholars Research Library Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (n.d.). Scholars Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/synthesis-and-characterization-of-related-substances-of-paliperidone-an-antipsychotic-agent.pdf]
  • US Patent Application for process for the preparation of paliperidone intermediates - Google Patents. (n.d.). Google Patents. [URL: https://patents.google.
  • CAS 4825-75-6 | 3-Methylbenzo[d]isoxazole - Hoffman Fine Chemicals. (n.d.). Hoffman Fine Chemicals. [URL: https://hoffmanfinechemicals.com/chemical-synthesis/4825-75-6/]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Buy 3-Phenylbenzo[d]isoxazol-6-amine (EVT-13095542) - EvitaChem. (n.d.). EvitaChem. [URL: https://www.evitachem.com/product/3-phenylbenzo-d-isoxazol-6-amine]
  • 6-Fluoro-3-methylbenzo[d]isoxazole - Fluorochem. (n.d.). Fluorochem. [URL: https://www.fluorochem.co.uk/product/f22849]
  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC - NIH. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745582/]
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. - ResearchGate. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions - PMC. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269785/]
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (2006, July 31). ChemSpider. [URL: http://syntheticpages.chemspider.com/pages/view/SP23]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. [URL: https://www.youtube.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659103/]
  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride-SDS-MedChemExpress. (2025, December 8). MedChemExpress. [URL: https://www.medchemexpress.com/sds/4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine%20hydrochloride.html]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-Methylbenzo[d]isoxazol-6-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the synthesis of 3-Methylbenzo[d]isoxazol-6-amine (CAS 157640-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the synthesis of 3-Methylbenzo[d]isoxazol-6-amine (CAS 157640-14-7). This compound is a highly valued building block in drug development, particularly in the synthesis of exo-aza spiro inhibitors targeting the oncogenic menin-MLL protein-protein interaction[1].

The standard synthetic route utilizes 1-(2-fluoro-4-nitrophenyl)ethan-1-one[2] as the starting material, progressing through oxime formation, base-catalyzed cyclization, and finally, chemoselective nitro reduction. Below, we dissect the causality behind common experimental failures and provide a self-validating protocol to maximize your reaction yield.

Mechanistic Workflow

SynthesisWorkflow Start 1-(2-fluoro-4-nitrophenyl)ethan-1-one (Starting Material) Step1 Step 1: Oxime Formation Reagents: NH2OH·HCl, NaOAc Solvent: EtOH Start->Step1 Intermediate1 1-(2-fluoro-4-nitrophenyl)ethan-1-one oxime (E/Z Mixture) Step1->Intermediate1 Step2 Step 2: Intramolecular SNAr Cyclization Reagents: K2CO3 Solvent: DMF, 80°C Intermediate1->Step2 Intermediate2 3-methyl-6-nitrobenzo[d]isoxazole (Key Intermediate) Step2->Intermediate2 Step3 Step 3: Chemoselective Reduction Reagents: Fe powder, NH4Cl Solvent: EtOH/H2O (1:2), Reflux Intermediate2->Step3 Product 3-Methylbenzo[d]isoxazol-6-amine (Target Compound) Step3->Product

Figure 1: Three-step synthetic workflow for 3-Methylbenzo[d]isoxazol-6-amine.

Troubleshooting Guide & FAQs

Q1: My oxime formation (Step 1) shows incomplete conversion and multiple spots on TLC. How can I push this to completion? Causality & Solution: The reaction of 1-(2-fluoro-4-nitrophenyl)ethan-1-one with hydroxylamine hydrochloride typically generates a mixture of E (anti) and Z (syn) oxime isomers. Only the E-isomer, where the oxime hydroxyl group is anti to the ketone methyl group (and thus proximal to the ortho-fluoro leaving group), can undergo the subsequent intramolecular nucleophilic aromatic substitution (SNAr). If your reaction stalls, you are likely trapping the kinetically favored Z-isomer. To resolve this, increase the reaction temperature to reflux in ethanol, which provides the thermodynamic energy required for Z-to-E isomerization. Using sodium acetate (NaOAc) as a mild buffer ensures the hydroxylamine is free-based without causing premature, uncontrolled cyclization.

Q2: During the base-catalyzed cyclization (Step 2), I am observing extensive degradation and low yields. What is going wrong? Causality & Solution: The cyclization of the E-oxime to 3-methyl-6-nitrobenzo[d]isoxazole relies on an SNAr mechanism. Employing overly harsh bases (e.g., NaOH, NaH) or excessive heating can lead to the Beckmann rearrangement or base-mediated ring-opening of the newly formed isoxazole. Optimization: Switch to a milder carbonate base, such as Potassium Carbonate (K 2​ CO 3​ ), in a polar aprotic solvent like DMF or acetonitrile. Keep the temperature strictly between 80°C and 90°C. The potassium cation effectively coordinates the oxime oxygen, enhancing its nucleophilicity for the attack on the fluorinated carbon.

Q3: How do I reduce the nitro group to an amine (Step 3) without cleaving the delicate N-O bond of the benzisoxazole ring? Causality & Solution: This is the most common point of failure. Standard catalytic hydrogenation (e.g., Pd/C with H 2​ ) will readily undergo hydrogenolysis, cleaving the N-O bond of the benzisoxazole ring and destroying your target scaffold[3]. Optimization: You must use a chemoselective, single-electron transfer (SET) reduction method. The Béchamp reduction, utilizing Iron (Fe) powder and Ammonium Chloride (NH 4​ Cl) in an Ethanol/Water mixture, is the gold standard here[4]. The mild acidity of NH 4​ Cl activates the iron surface without hydrolyzing the isoxazole ring, selectively reducing the nitro group to an aniline.

Quantitative Data: Reducing Agent Comparison

To illustrate the importance of reagent selection in Step 3, review the following expected outcomes based on established synthetic methodologies:

Reducing AgentConditionsNitro ReductionN-O Bond IntegrityExpected Yield
Pd/C, H 2​ MeOH, rt, 1 atmCompleteCleaved (Ring opening)< 5% (Target)
SnCl 2​ ·2H 2​ O EtOAc, 70°CCompletePreserved60 - 70%
Fe, NH 4​ Cl EtOH/H 2​ O (1:2), RefluxCompletePreserved 85 - 95%
Na 2​ S 2​ O 4​ THF/H 2​ O, rtPartial/SlowPreserved30 - 40%

Self-Validating Experimental Protocol: Chemoselective Reduction (Step 3)

This protocol is adapted from validated procedures for nitrobenzisoxazole reduction[4]. It incorporates self-validating checkpoints to ensure the reaction is proceeding correctly without over-reduction.

Materials:

  • 3-methyl-6-nitrobenzo[d]isoxazole (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium chloride (NH 4​ Cl, 4.0 equiv)

  • Ethanol / Deionized Water (1:2 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 3-methyl-6-nitrobenzo[d]isoxazole (1.0 equiv) and suspend it in the Ethanol/Water (1:2) mixture to achieve a concentration of ~0.2 M.

  • Activation: Add NH 4​ Cl (4.0 equiv) to the suspension.

    • Validation Check: The pH of the solution should be slightly acidic (pH ~5.5-6.0). This is critical; it provides enough protons for iron activation without triggering acid-catalyzed ring degradation.

  • Reagent Addition: Add Iron powder (5.0 equiv) in one portion. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring for 4 to 14 hours.

    • Validation Check: The reaction mixture will turn into a dark brown/black slurry as iron oxides form. Monitor progress via TLC (Hexanes/EtOAc 1:1); the starting material (UV active, higher R f​ ) should disappear, replaced by a highly polar, fluorescent spot (lower R f​ ) corresponding to the amine.

  • Workup: Cool the mixture to room temperature. Dilute with Dichloromethane (DCM) and filter the entire mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with DCM and EtOAc to ensure complete product recovery.

  • Extraction: Transfer the filtrate to a separatory funnel. Basify the aqueous layer slightly with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford 3-Methylbenzo[d]isoxazol-6-amine. The crude product is typically pure enough (>95%) for subsequent coupling steps.

References

  • [1] US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction. Google Patents. URL:

  • [2] 1-(2-Fluoro-4-nitrophenyl)ethanone. MilliporeSigma. URL:

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chim.it. URL:

  • [3] 4-Nitrobenzo[d]isoxazol-3-amine. Benchchem. URL:

  • [4] SUPPORTING INFORMATION. Semantic Scholar. URL:

Sources

Optimization

Optimizing mobile phase for 3-Methylbenzo[d]isoxazol-6-amine chromatography

Technical Support Center: 3-Methylbenzo[d]isoxazol-6-amine Chromatography Welcome to the technical support center for the chromatographic analysis of 3-Methylbenzo[d]isoxazol-6-amine. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Methylbenzo[d]isoxazol-6-amine Chromatography

Welcome to the technical support center for the chromatographic analysis of 3-Methylbenzo[d]isoxazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of this compound. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of developing a robust chromatographic method for 3-Methylbenzo[d]isoxazol-6-amine, starting from its core properties to initial method setup.

Q1: What are the key physicochemical properties of 3-Methylbenzo[d]isoxazol-6-amine that influence its chromatographic behavior?

A1: Understanding the analyte's structure and properties is the critical first step. 3-Methylbenzo[d]isoxazol-6-amine has two key features that dictate its behavior in reversed-phase chromatography:

  • Aromatic Benzisoxazole Core: This fused heterocyclic ring system is relatively non-polar (hydrophobic), which provides the basis for retention on a non-polar stationary phase like C18.

  • Primary Aromatic Amine (-NH₂ group): This group is basic. The pKa of the conjugate acid (R-NH₃⁺) of an aromatic amine is typically in the range of 4-5.[1] This means the ionization state of the molecule is highly dependent on the mobile phase pH.

The presence of the basic amine is the most challenging aspect. At a mobile phase pH near the pKa, small pH variations can lead to large, unpredictable shifts in retention time.[2] Furthermore, the protonated amine (R-NH₃⁺) can engage in strong, undesirable ionic interactions with deprotonated silanol groups (Si-O⁻) on the surface of traditional silica-based stationary phases, leading to significant peak tailing.[3][4][5]

Q2: What is a good starting point for a stationary phase and mobile phase for this compound?

A2: A systematic approach begins with a standard, robust starting point.

  • Stationary Phase: A modern, high-purity, end-capped C18 column is the recommended starting point. These columns have a reduced number of accessible silanol groups, which helps to minimize the problematic secondary interactions that cause peak tailing with basic compounds.[5][6]

  • Mobile Phase:

    • Aqueous Component (Solvent A): 0.1% Formic Acid in Water. This sets the mobile phase pH to approximately 2.7, which ensures the amine is fully protonated and the surface silanols are mostly neutralized, leading to more symmetric peak shapes.[6]

    • Organic Component (Solvent B): Acetonitrile (ACN). ACN is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower viscosity.

    • Initial Gradient: A generic screening gradient, such as 5% to 95% ACN over 15-20 minutes, is effective for determining the approximate elution conditions.

Q3: Why is mobile phase pH so critical, and what are the advantages of working at low pH versus high pH?

A3: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like 3-Methylbenzo[d]isoxazol-6-amine.[7][8] The goal is to operate at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form and thus robust, reproducible retention.[9]

pH StrategyMechanism & RationaleAdvantagesDisadvantages
Low pH (e.g., pH 2.5-3.5) The amine is fully protonated (R-NH₃⁺), and surface silanols (Si-OH) are also protonated. This minimizes strong ionic interactions, which are a primary cause of peak tailing.[6][10]- Excellent peak shape- High column stability- Good solubility of the protonated amine- Lower retention (the protonated form is more polar)[7]- May require ion-pairing agents like TFA for very basic compounds
High pH (e.g., pH 9-11) The amine is in its neutral, free-base form (R-NH₂), which is more hydrophobic. Surface silanols are deprotonated (Si-O⁻), but since the analyte is neutral, strong ionic interactions are avoided.[11][12]- Increased retention and potentially different selectivity[12]- Excellent peak shape- Requires a pH-stable column (e.g., hybrid silica or polymer-based) to prevent stationary phase degradation- Limited choice of volatile buffers for LC-MS[13]
Q4: Should I use Formic Acid or Trifluoroacetic Acid (TFA) as a mobile phase modifier?

A4: Both are strong acids used to control pH, but they function differently, especially concerning peak shape.

  • Formic Acid (FA): Primarily acts as a pH modifier. At a 0.1% concentration, it lowers the mobile phase pH sufficiently to protonate the analyte and most surface silanols.[3] However, it is a weak ion-pairing agent, and for strongly basic compounds, it may not be sufficient to completely eliminate peak tailing.[3][14]

  • Trifluoroacetic Acid (TFA): Acts as both a pH modifier and a strong ion-pairing agent. The TFA anion (CF₃COO⁻) forms an ion pair with the protonated amine (R-NH₃⁺). This neutralizes the positive charge on the analyte, masking it from interacting with surface silanols and significantly improving peak shape.[3][9]

Recommendation:

  • For HPLC-UV analysis: Start with 0.1% TFA for the best possible peak shape.

  • For LC-MS analysis: Start with 0.1% Formic Acid. TFA is a known cause of ion suppression in mass spectrometry and can be difficult to wash out of the system.[15] If peak shape is poor with formic acid, consider a lower concentration of TFA (e.g., 0.02%) as a compromise.

Part 2: Troubleshooting Guide

This section provides systematic solutions to specific problems you may encounter during method development and routine analysis.

Problem 1: My peak for 3-Methylbenzo[d]isoxazol-6-amine is tailing severely.

Cause: Peak tailing for basic compounds is almost always due to secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the stationary phase surface.[3][4][16]

Solution Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Explanation:

  • Verify Low pH: The first and most crucial step is to ensure the mobile phase is sufficiently acidic. A pH below 3.5 is generally required to suppress the ionization of surface silanols.[6]

  • Use an Appropriate Column: Not all C18 columns are the same. Older "Type A" silica columns have high metal content and active silanols that cause severe tailing.[10] Modern "Type B" (high-purity) or hybrid-silica columns are specifically designed to minimize these sites.[5]

  • Employ a Stronger Ion-Pairing Agent: If a low pH and a good quality column are not sufficient, the interaction between the analyte and the few remaining ionized silanols is still too strong. Switching from formic acid to TFA provides the ion-pairing needed to shield the analyte's positive charge, dramatically improving peak shape.[3][17]

Problem 2: I am not getting enough retention. The peak elutes too close to the void volume.

Cause: At low pH, 3-Methylbenzo[d]isoxazol-6-amine is in its protonated, more polar form (R-NH₃⁺), which reduces its hydrophobic interaction with the C18 stationary phase, leading to decreased retention.[7]

Solutions (In order of preference):

  • Decrease the Organic Content: The simplest solution is to lower the initial percentage of acetonitrile in your gradient or switch to a weaker organic solvent like methanol.

  • Switch to a High pH Mobile Phase: If sufficient retention cannot be achieved at low pH, moving to a high pH (e.g., pH 10 using ammonium hydroxide or ammonium bicarbonate buffer) will neutralize the amine to its more hydrophobic free-base form (R-NH₂). This will significantly increase retention.[12]

    • Crucial: This must be performed on a column specifically designed for high pH stability to avoid irreversible damage.

  • Select a More Retentive Stationary Phase: If high pH is not an option, consider switching to a stationary phase with a higher carbon load (more C18 chains) or a phenyl-hexyl phase, which provides alternative selectivity for aromatic compounds.

Problem 3: My retention times are drifting and not reproducible.

Cause: Drifting retention times for an ionizable analyte are typically caused by an unstable mobile phase pH, especially if the pH is close to the analyte's pKa.[2]

Protocol for Ensuring pH Stability:

  • Use a Buffer: For pH values above 3 and below 9, simple acid/base additives like formic acid or ammonia do not provide sufficient buffering capacity. Use a formal buffer system (e.g., 10-20 mM phosphate at low pH or 10-20 mM ammonium formate at high pH).

  • Measure pH Correctly: Always measure and adjust the pH of the aqueous component of the mobile phase before mixing it with the organic solvent. The addition of an organic modifier can alter the apparent pH.

  • Pre-mix Mobile Phase: If possible, especially for isocratic methods, pre-mix the aqueous and organic components to ensure homogeneity and a stable pH environment.

  • Ensure Column Equilibration: The stationary phase surface needs to be fully equilibrated with the new mobile phase pH. Flush the column with at least 10-15 column volumes of the new mobile phase before starting your analysis.

References

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325.
  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.
  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?.
  • Excellence in Analytical Chemistry. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography | Journal of Chromatographic Science.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF.
  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
  • Biotage. How does an acid pH affect reversed-phase chromatography separations?.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • PubMed. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Axion Labs. HPLC Peak Tailing.
  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography.
  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines.
  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • Reddit. HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis) : r/Chempros.
  • Separation Science. Buffer Preparation.
  • ResearchGate. When is it important to add drops of trifluoroacetic acid during hplc analysis?.
  • Equilibrium pKa Table (DMSO Solvent and Reference).
  • AMERICAN ELEMENTS ®. 3-Methylbenzo[d]isoxazole | CAS 4825-75-6.
  • Sigma-Aldrich. 3-Methylbenzo[d]isoxazole | 4825-75-6.
  • Hoffman Fine Chemicals. CAS 4825-75-6 | 3-Methylbenzo[d]isoxazole | MFCD03701200.
  • Organic Chemistry Data. Bordwell pKa Table.
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Benchchem. 5-Bromo-3-methylbenzo[d]isoxazole chemical properties.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Chair of Analytical Chemistry. pKa values bases.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.

Sources

Troubleshooting

Troubleshooting degradation of 3-Methylbenzo[d]isoxazol-6-amine during storage

An Introductory Note to Our Valued Researchers: Welcome to the dedicated technical guide for 3-Methylbenzo[d]isoxazol-6-amine. As a molecule combining a fused isoxazole ring system with an aromatic amine, it possesses un...

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Author: BenchChem Technical Support Team. Date: April 2026

An Introductory Note to Our Valued Researchers:

Welcome to the dedicated technical guide for 3-Methylbenzo[d]isoxazol-6-amine. As a molecule combining a fused isoxazole ring system with an aromatic amine, it possesses unique chemical properties that are key to its function but also render it susceptible to specific degradation pathways. This guide has been developed to provide you with in-depth, field-proven insights to troubleshoot and prevent the degradation of this compound during storage and experimentation. Our recommendations are grounded in the fundamental chemical principles governing its core functional groups—the isoxazole heterocycle and the aniline-like moiety. By understanding the "why" behind these protocols, you can ensure the integrity of your materials and the validity of your results.

Part 1: Frequently Asked Questions - Proactive Storage and Handling

This section addresses the most common initial queries regarding the preservation of 3-Methylbenzo[d]isoxazol-6-amine.

Q1: What are the optimal long-term storage conditions for 3-Methylbenzo[d]isoxazol-6-amine?

The ideal storage conditions are designed to mitigate the two primary risks: oxidation of the aromatic amine and hydrolytic or thermal cleavage of the isoxazole ring.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all potential degradation reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)The aromatic amine moiety is highly susceptible to oxidation by atmospheric oxygen.[1][2] Displacing air with an inert gas is the most critical step to prevent oxidative degradation.[1]
Light Amber Vial / Protect from LightBoth aromatic amines and isoxazole rings can be susceptible to photodegradation upon exposure to UV light.[3][4][5][6]
Container Tightly Sealed, High-Purity Glass VialPrevents moisture ingress which could facilitate hydrolysis, and avoids potential contaminants from plastics.

Q2: I've just received a new batch. Do I need to do anything special before storing it?

Yes. If the compound was not shipped under an inert atmosphere, it is best practice to briefly place the vial under high vacuum to remove ambient air and then backfill with argon or nitrogen before sealing for long-term storage. This ensures a truly inert environment.

Q3: Can I store the compound in solution?

Storing in solution is generally not recommended for long-term preservation due to increased molecular mobility and potential reactions with the solvent. If short-term storage in solution is necessary:

  • Use an aprotic, anhydrous solvent such as anhydrous DMSO or DMF.

  • Degas the solvent thoroughly before use to remove dissolved oxygen.[2]

  • Store aliquots under an inert atmosphere at -80°C.

  • Avoid basic or highly acidic aqueous buffers, as the isoxazole ring is known to be unstable under these conditions.[7][8]

Part 2: Troubleshooting Guide - Identifying and Resolving Degradation

This section is formatted to help you diagnose and address specific issues you may encounter during your experiments.

Issue Category 1: Visual Changes in the Solid Compound

Q4: My solid 3-Methylbenzo[d]isoxazol-6-amine, which was initially a light-colored powder, has turned yellow/brown/dark upon storage. What happened and is it still usable?

This is a classic sign of oxidative degradation of the aromatic amine group.[1][2]

Causality: The electron-rich amino group (-NH₂) makes the entire aromatic system susceptible to oxidation by atmospheric oxygen.[1][9] This process can be accelerated by exposure to light and ambient temperatures. The resulting products are often highly colored, conjugated species like nitroso compounds, azo-coupled dimers, or polymeric materials.[1][10]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Oxidative degradation of the aromatic amine.

Troubleshooting Steps:

  • Assess the Extent: The usability of the compound depends on the degree of degradation. A slight color change may indicate minor impurities, while a dark brown or black color suggests significant decomposition.

  • Analytical Verification: Before use, you MUST verify the purity. Dissolve a small sample in a suitable solvent (e.g., DMSO-d₆ for NMR, or acetonitrile for LC-MS) and analyze. Look for the presence of multiple new peaks and a diminished peak for the parent compound.

  • Purification (If Necessary): If the degradation is minor, you may be able to repurify the material using column chromatography.

  • Prevention: For future batches, strictly adhere to the storage recommendations in Q1 , with particular emphasis on maintaining an inert atmosphere.

Issue Category 2: Inconsistent or Unexpected Analytical Results

Q5: My HPLC/LC-MS analysis shows multiple new peaks that weren't there before, and the peak for my parent compound is smaller. What are these new peaks?

The appearance of new peaks, especially those with different retention times, points to the formation of degradation products. Based on the structure of 3-Methylbenzo[d]isoxazol-6-amine, there are two primary degradation pathways to consider.

Pathway A: Isoxazole Ring Opening

The isoxazole ring, while aromatic, contains a weak N-O bond that is susceptible to cleavage under certain conditions.[11][12]

  • Base-Catalyzed Hydrolysis: This is a significant risk if the compound has been exposed to basic conditions (e.g., basic buffers, contaminated solvents). The isoxazole ring can open to form a β-ketonitrile derivative. This reaction is often faster at higher temperatures.[7]

  • Reductive Cleavage: If the compound has been subjected to reducing conditions (e.g., catalytic hydrogenation, certain metal reagents), the N-O bond will cleave to yield a β-amino enone.[11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Potential isoxazole ring-opening reactions.

Pathway B: Photodegradation

Exposure to UV light can induce complex reactions in both the isoxazole ring and the aromatic system.

  • Isoxazole Photochemistry: UV irradiation can cause the isoxazole ring to decompose into smaller fragments or rearrange into isomers like oxazoles.[5][13]

  • Aromatic Amine Photodegradation: UV light can also accelerate the oxidation of the amine group, leading to a complex mixture of by-products.[3]

Troubleshooting Steps:

  • Review Experimental Conditions: Carefully examine your recent experimental protocols. Was the compound exposed to high pH, reducing agents, or strong light sources?

  • Characterize Degradants: If possible, use LC-MS/MS or high-resolution mass spectrometry to obtain mass data for the new peaks. This can help identify the structures of the degradation products and confirm the degradation pathway.

  • Perform a Controlled Stability Study: To pinpoint the cause, subject small aliquots of a pure sample to individual stress conditions (e.g., pH 10 buffer, UV light exposure, heat) and monitor for degradation by HPLC.

Q6: My NMR spectrum looks "messy" and the integration values don't match the expected proton counts. Why?

A "messy" NMR spectrum with broad peaks or the appearance of many small, unidentifiable signals is often a result of a mixture of compounds, consistent with degradation. Oxidative polymerization of the amine can also lead to broad, unresolved humps in the baseline.

Troubleshooting Steps:

  • Acquire a Fresh Spectrum: Ensure the issue is not with sample preparation (e.g., poor dissolution, particulate matter). Use high-purity, anhydrous NMR solvent.

  • Compare to a Reference: Compare your spectrum to a reference spectrum of a freshly prepared or newly opened sample.

  • Check for Paramagnetic Species: In rare cases, oxidation can generate stable radical species or involve trace metal contaminants that can cause significant peak broadening.

  • Purify the Sample: If degradation is confirmed, purification by chromatography is necessary to obtain clean material for analysis and experimentation.

Part 3: Experimental Protocols for Stability Assessment

This section provides a standardized workflow to assess the purity and stability of your 3-Methylbenzo[d]isoxazol-6-amine sample.

Protocol 1: Purity Assessment by HPLC-UV

This protocol is designed to quickly assess the purity of a sample and detect the presence of degradation products.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile or DMSO at 1 mg/mL.

    • Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Method:

    • Run a gradient elution, for example:

      • 0-2 min: 10% B

      • 2-15 min: Ramp from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 10% B and equilibrate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.

    • The presence of significant secondary peaks indicates impurity or degradation.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for HPLC purity assessment.

References

  • Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society. [Link]

  • Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS. [Link]

  • Lee, J. S., & Rupasinghe, S. G. (2004). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Tao, S., et al. (2023). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters. [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Rupasinghe, S. G., & Lee, J. S. (2004). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • Vione, D., et al. (2021). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction by dissolved organic matter, and modelling of its fate in surface waters. ScienceDirect. [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative Degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ScienceDirect. [Link]

  • Ishikura, T. (1981). synthetic reactions using isoxazole compounds. J-STAGE. [Link])

  • Reddy, R., et al. (2023). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • LibreTexts. (2021). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

  • Sodeoka, M., & Iwabuchi, Y. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters. [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Loughborough University Research Repository. [Link]

  • Sanov, A. (2018). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. [Link]

  • Reva, I., & Fausto, R. (2012). UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Google Patents. (2012).
  • Trojanowicz, M., & Bojanowska-Czajka, A. (2017). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materi. Semantic Scholar. [Link]

  • Kim, J., & Surendranath, Y. (2020). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. PMC. [Link]

  • Google Patents. (1953).
  • JoVE. (2022). Basicity of Aromatic Amines. [Link]

  • Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. RSC Publishing. [Link]

  • Liu, F., & Fang, W. (2015). Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simulations. The Journal of Chemical Physics. [Link]

  • Al-Bsoul, A., et al. (2020). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO2. ResearchGate. [Link]

  • De Sarlo, F., & Dini, G. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. [https://www.infona.pl/resource/bwmeta1.element. Bentham-2b1b3152-8f96-4148-8178-525d57b0688a]([Link]. Bentham-2b1b3152-8f96-4148-8178-525d57b0688a)

  • Kumar, A., et al. (2022). Construction of Isoxazole ring: An Overview. ResearchGate. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2016). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring. ResearchGate. [Link]

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Gidaspov, A. A., & Kislov, V. V. (2001). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. [Link]

  • IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [Link]

  • Quora. (2020). What are the effects of the substituent basicity of aromatic amines?. [Link])

  • R Discovery. (1992). Thermal decomposition of isoxazole: experimental and modeling study. [Link]

  • Google Patents. (2012).
  • SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link])

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. PMC. [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

  • Neumann, H. G. (2010). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. [Link]

  • Wang, J., et al. (2022). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. PMC. [Link]

  • Lifshitz, A., & Wohlfeiler, D. (1992). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry. [Link]

  • ACS Publications. (1978). Colorimetric assay for aromatic amines. [Link]

Sources

Optimization

Reducing unwanted byproducts in 3-Methylbenzo[d]isoxazol-6-amine amidation

Welcome to the Advanced Reaction Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the amidation of 3-methylbenzo[d]isoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reaction Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the amidation of 3-methylbenzo[d]isoxazol-6-amine.

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, but its reactivity profile requires precise control. The two primary modes of failure during the acylation of the 6-amino group are N-O bond cleavage (ring opening) and over-acylation (di-amide/imide formation) [1]. This guide provides the causality behind these failures and a self-validating protocol to achieve >95% selectivity.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the mechanistic root cause of your specific byproduct profile.

G Start Analyze Reaction LC-MS Profile Q1 Identify Major Byproduct Mass Start->Q1 RingOpen Ring-Opened (N-O Cleavage) Q1->RingOpen DiAmide Over-acylation (Di-amide) Q1->DiAmide Unreacted Low Conversion (Unreacted SM) Q1->Unreacted Sol1 Switch base to Pyridine/NMM Avoid strong nucleophiles RingOpen->Sol1 Sol2 Use T3P coupling agent Strict 1:1.05 stoichiometry DiAmide->Sol2 Sol3 Optimize activation time Check moisture levels Unreacted->Sol3

Diagnostic workflow for troubleshooting 3-Methylbenzo[d]isoxazol-6-amine amidation.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a byproduct with a mass corresponding to M+18 (or an altered fragmentation pattern) when using HATU and DIPEA?

A: You are observing base-promoted benzisoxazole ring opening. The N-O bond in the 1,2-benzisoxazole core is highly labile[1]. While the methyl group at the C3 position protects the ring from classical Kemp elimination (which requires a C3 proton), strong bases like DIPEA or prolonged exposure to nucleophiles can still induce N-O bond cleavage. Solution: Downgrade the basicity of your system. Switch from DIPEA (pKa ~10.5) to a milder, non-nucleophilic base like N-methylmorpholine (NMM, pKa ~7.4) or Pyridine (pKa ~5.2).

Q: How do I prevent over-acylation (di-amide formation) at the 6-amino position?

A: Over-acylation is a kinetic problem caused by highly reactive acylating agents. When using acyl chlorides or highly activated esters (like those generated by HATU), the resulting mono-amide can still act as a nucleophile, attacking a second activated acyl species to form an imide. Solution: Use Propylphosphonic anhydride (T3P) . T3P generates a phosphonate-carboxylate mixed anhydride intermediate that is highly selective for primary amines over secondary amides, practically eliminating the di-acylation pathway[2],[3].

Q: Why is T3P recommended over EDC/HOBt for this specific substrate?

A: T3P offers superior selectivity and a non-destructive workup. EDC/HOBt often requires basic aqueous workups or acid washes to remove urea byproducts, which can degrade the benzisoxazole ring. T3P promotes amidation through a biomimetic approach[2], generating water-soluble phosphonic acid byproducts that can be removed with a mild, neutral aqueous wash, preserving the integrity of the N-O bond[4].

Quantitative Data: Amidation Condition Comparison

The table below summarizes the causality between the coupling agent, base strength, and byproduct formation for the amidation of 3-methylbenzo[d]isoxazol-6-amine (0.2 M concentration, 25 °C, 4 hours).

Coupling AgentBaseSolventConversion (%)Mono-amide (%)Di-amide (%)Ring-Opened (%)
HATUDIPEADMF>9575128
EDC/HOBtEt3NDCM8570510
Acyl ChlorideEt3NDCM>9960354
T3P (50% in EtOAc) Pyridine EtOAc >98 96 <1 <1

Note: The T3P/Pyridine system demonstrates superior selectivity by avoiding the highly reactive acyl chloride intermediate and the strongly basic conditions that promote N-O bond cleavage.

Standard Operating Procedure (SOP): T3P-Mediated Amidation

This protocol is a self-validating system designed to maximize the yield of the mono-amide while completely suppressing ring opening and over-acylation.

Materials Required:
  • Substrate: 3-Methylbenzo[d]isoxazol-6-amine (1.0 eq)

  • Carboxylic Acid: (1.05 eq)

  • Coupling Reagent: Propylphosphonic anhydride (T3P), 50 wt.% solution in EtOAc (1.2 eq)

  • Base: Pyridine or N-Methylmorpholine (NMM) (2.5 eq)

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: Preparation of the Reaction Mixture

  • In an oven-dried, argon-purged flask, dissolve 3-Methylbenzo[d]isoxazol-6-amine (1.0 eq) and the carboxylic acid (1.05 eq) in anhydrous EtOAc to achieve a concentration of 0.2 M.

  • Causality Note: Using a strict 1.05 equivalents of the acid prevents an excess of the electrophile, minimizing the driving force for di-amide formation.

Step 2: Addition of the Base

  • Add Pyridine (2.5 eq) to the stirring solution at room temperature.

  • Validation Check: Ensure the solution remains homogeneous. Pyridine is chosen specifically because its pKa (5.2) is insufficient to deprotonate the weakly acidic positions of the benzisoxazole ring, preventing N-O bond cleavage[1].

Step 3: Activation and Coupling

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add the T3P solution (50 wt.% in EtOAc, 1.2 eq) dropwise over 10 minutes.

  • Causality Note: Dropwise addition at 0 °C controls the exotherm and limits the transient concentration of the highly reactive phosphonate-carboxylate mixed anhydride, ensuring it reacts exclusively with the primary amine[3].

Step 4: Reaction Progression and Self-Validation

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2-4 hours.

  • Validation Check: At the 2-hour mark, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • If starting material is >5%, add an additional 0.1 eq of T3P. Do not add more base.

    • If starting material is <5%, proceed to workup.

Step 5: Non-Destructive Workup

  • Quench the reaction by adding an equal volume of distilled water (pH ~7).

  • Transfer to a separatory funnel and extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 (1 x 15 mL), followed by brine (1 x 15 mL).

  • Causality Note: The T3P byproducts are highly water-soluble cyclic and linear phosphonic acids[2]. A mild NaHCO3 wash is sufficient to remove them without subjecting the benzisoxazole product to harsh, ring-opening conditions like 1M NaOH.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mono-amide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methylbenzo[d]isoxazol-6-amine

This guide provides a detailed analysis and spectral reference data for 3-Methylbenzo[d]isoxazol-6-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of publicly a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis and spectral reference data for 3-Methylbenzo[d]isoxazol-6-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of publicly available, fully assigned NMR spectra for this specific molecule, this document synthesizes data from structurally related analogs and foundational NMR principles to present a reliable, predictive guide for researchers. We will compare the expected spectral features of the target compound with published data for similar structures to provide a robust framework for characterization.

Introduction to 3-Methylbenzo[d]isoxazol-6-amine

The benzo[d]isoxazole scaffold is a privileged structure in drug discovery, forming the core of various pharmacologically active agents. The addition of methyl and amine functional groups, as in 3-Methylbenzo[d]isoxazol-6-amine, creates a unique electronic and steric profile that can significantly influence molecular interactions. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide explains the expected ¹H and ¹³C NMR spectra, providing the rationale behind chemical shift and coupling constant predictions to aid in the unambiguous identification of this compound.

The structure and numbering scheme for 3-Methylbenzo[d]isoxazol-6-amine are presented below. This convention will be used for all spectral assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Equilibrate transfer->insert calibrate Lock & Shim insert->calibrate run_1H Acquire ¹H Spectrum calibrate->run_1H run_13C Acquire ¹³C Spectrum run_1H->run_13C run_2D Acquire 2D Spectra (COSY, HSQC) run_13C->run_2D process Fourier Transform & Phasing run_2D->process reference Reference Spectra (Solvent or TMS) process->reference integrate Integrate & Pick Peaks reference->integrate assign Assign Signals integrate->assign end end assign->end Final Spectral Data

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Methylbenzo[d]isoxazol-6-amine is based on the additive effects of its functional groups on the aromatic system and known chemical shifts for the isoxazole ring.

Table 1: Predicted ¹H NMR Assignments for 3-Methylbenzo[d]isoxazol-6-amine (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~7.45d, J ≈ 8.5 HzH-4This proton is part of the benzenoid ring and is expected to be a doublet due to coupling with H-5.
~6.80dd, J ≈ 8.5, 2.0 HzH-5Coupled to both H-4 and H-7. The electron-donating amine group at C-6 shifts this proton significantly upfield.
~7.10d, J ≈ 2.0 HzH-7This proton is ortho to the amine group, resulting in an upfield shift. It appears as a doublet due to meta-coupling with H-5.
~5.50br sNH₂The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad.
~2.50sCH₃Methyl groups attached to an sp² carbon in a heterocyclic ring typically appear in this region as a sharp singlet. [1]
Justification of Assignments:
  • Aromatic Protons (H-4, H-5, H-7): The substitution pattern is key. The powerful electron-donating amine group at C-6 will shield the ortho (H-5, H-7) and para (not present) positions, shifting them upfield relative to unsubstituted benzoisoxazole. H-4 is least affected and will remain the most downfield of the aromatic protons.

  • Amine Protons (-NH₂): In DMSO-d₆, hydrogen bonding with the solvent can slow proton exchange, making the amine protons observable, often as a broad singlet.

  • Methyl Protons (-CH₃): The methyl group at C-3 is attached to the isoxazole ring. Its chemical environment leads to a predicted shift around 2.50 ppm, consistent with similar structures. [1][2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the expected electronic environment of each carbon atom, considering the influence of the heteroatoms (N, O) and the amine and methyl substituents.

Table 2: Predicted ¹³C NMR Assignments for 3-Methylbenzo[d]isoxazol-6-amine (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentNotes
~162C3Attached to a methyl group and the ring nitrogen, this carbon is part of the isoxazole heterocycle.
~160C7a (C3a)A quaternary carbon fused between the two rings, adjacent to the oxygen atom.
~150C6Directly bonded to the electron-donating amine group, causing a significant downfield shift.
~122C5Shielded by the para oxygen and ortho amine group.
~115C3a (C7a)Quaternary carbon at the ring fusion.
~112C4Aromatic CH carbon.
~98C7Strongly shielded by the ortho amine group, resulting in a significant upfield shift.
~12CH₃Typical chemical shift for a methyl carbon attached to an sp² system.
Justification of Assignments:
  • Heterocyclic Carbons (C3, C3a, C7a): Carbons within the isoxazole ring or at the ring junction appear significantly downfield due to the electronegativity of the adjacent nitrogen and oxygen atoms. [3]* Aromatic Carbons (C4, C5, C6, C7): The chemical shifts are heavily influenced by the amine substituent. The carbon directly attached to the nitrogen (C6) is deshielded, while the ortho carbon (C7) is strongly shielded (shifted upfield). This pattern is a classic indicator of an amine substituent on a benzene ring. [4]* Methyl Carbon (CH₃): The methyl carbon is expected to resonate at a high field (upfield), characteristic of aliphatic carbons.

Comparative Analysis: Comparison with a Related Structure

To ground these predictions in experimental reality, we can compare them to the published data for a structurally similar molecule: N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide (Compound 11h from a study on BRD4 inhibitors). [5] Table 3: Comparison of ¹H NMR Data (Aromatic Region)

ProtonPredicted Shift (Our Target)Experimental Shift (Compound 11h) [5]Analysis of Difference
H-4 ~7.45 ppm6.86 ppm (s)In compound 11h, this position is shielded by a strong electron-donating methoxy group at C-6, shifting it significantly upfield. Our target lacks this group, so H-4 is more downfield.
H-7 ~7.10 ppm7.72 ppm (s)In compound 11h, the amine is acylated to a bulky, electron-withdrawing sulfonamide group, which deshields the adjacent H-7. The free amine in our target is donating, shielding H-7.

Key Insights from Comparison:

  • Substituent Effects Dominate: This comparison clearly demonstrates the powerful influence of substituents on chemical shifts. Replacing the free amine (-NH₂) with a large sulfonamide group and adding a methoxy group completely alters the electronic landscape of the benzene ring, leading to dramatic changes in the observed spectra.

  • Validation of Predictive Logic: The differences observed are entirely consistent with established principles of substituent chemical shift effects. The upfield shift caused by a free amine and the downfield shift caused by acylation are well-documented phenomena. This validates the logic used to predict the spectrum of 3-Methylbenzo[d]isoxazol-6-amine.

Conclusion

References

  • Bhagat, S. B., Ghodse, S. M., & Telvekar, V. N. (n.d.). SUPPLEMENTARY INFORMATION: Sodium dichloroiodate promoted C-C bond cleavage: Efficient synthesis of 1, 3-Benzazoles via condensation of o-amino/mercaptan/hydroxyanilines with β-diketones. Institute of Chemical Technology, Mumbai.
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  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Available from: [Link]

  • Mohammed, S. J., Salih, A. K., Rashid, M. A. M., & Aziz, K. (2020). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3 and CD 3 OD solvents. ResearchGate. Available from: [Link]

  • Science Arena Publications. (2015). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information: Design, synthesis and biological evaluation of novel isoxazole-thiazole hybrids as tubulin polymerization inhibitors. Available from: [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

  • Dáhlberg, P., Kvarnström, I., & Schaal, W. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

  • Deneva, I., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. RSC Medicinal Chemistry. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

  • Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. Available from: [Link]

  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available from: [Link]

  • Umapathi, N., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Chemistry of Heterocyclic Compounds. Available from: [Link]

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Comparative

A Researcher's Guide to the Spectroscopic Characterization of 3-Methylbenzo[d]isoxazol-6-amine: An FTIR-Based Comparative Analysis

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the Fourier-Transfo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 3-Methylbenzo[d]isoxazol-6-amine, a heterocyclic compound of interest. In the absence of a publicly available reference spectrum, this guide synthesizes data from related structures and foundational spectroscopic principles to predict and interpret its vibrational modes. Furthermore, we will compare FTIR spectroscopy with other common analytical techniques, offering a holistic perspective on its role in modern chemical analysis.

The Structural Landscape of 3-Methylbenzo[d]isoxazol-6-amine

Before delving into its spectral characteristics, it is essential to understand the molecular architecture of 3-Methylbenzo[d]isoxazol-6-amine. The molecule is comprised of a fused bicyclic system: a benzene ring and an isoxazole ring. A methyl group is attached to the isoxazole ring at position 3, and a primary amine group is attached to the benzene ring at position 6. This unique combination of functional groups gives rise to a characteristic FTIR spectrum.

Predicted FTIR Spectrum of 3-Methylbenzo[d]isoxazol-6-amine: A Functional Group Analysis

The infrared spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its constituent bonds. By dissecting the structure of 3-Methylbenzo[d]isoxazol-6-amine, we can anticipate the key absorption bands. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1]

I. The Functional Group Region (4000-1500 cm⁻¹)

This region is often the most informative for identifying the key functional groups within a molecule.[1]

  • N-H Stretching of the Primary Amine: Primary amines (R-NH₂) characteristically exhibit two medium-intensity absorption bands in the 3550-3060 cm⁻¹ region.[2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[3][4] The presence of two distinct peaks is a strong indicator of a primary amine.[5]

  • C-H Stretching of Aromatic and Methyl Groups: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ range.[6][7] The C-H stretching vibrations of the methyl group will be observed as stronger bands in the 2980-2850 cm⁻¹ region.[6]

  • C=N and C=C Stretching of the Heterocyclic and Aromatic Rings: The stretching vibrations of the C=N bond within the isoxazole ring and the C=C bonds of the benzene ring are expected to produce a series of medium to strong, sharp absorptions in the 1650-1475 cm⁻¹ range.[1][2]

  • N-H Bending of the Primary Amine: The scissoring (bending) vibration of the primary amine group typically gives rise to a medium to strong absorption band in the 1650-1580 cm⁻¹ region.[3][4]

II. The Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the overall molecular structure.[1] While individual peak assignments can be challenging, the pattern of peaks in this region serves as a highly specific identifier for the compound.

  • C-N Stretching of the Aromatic Amine: The stretching vibration of the C-N bond in an aromatic amine is expected to appear as a strong band in the 1335-1250 cm⁻¹ range.[3][4]

  • N-O Stretching of the Isoxazole Ring: The N-O stretching vibration within the isoxazole ring is anticipated to produce a medium to strong absorption band around 1405 cm⁻¹.[8]

  • C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will result in strong absorptions in the 900-690 cm⁻¹ region. The pattern of these bands can provide information about the substitution pattern on the benzene ring.

The following table summarizes the predicted key FTIR absorption bands for 3-Methylbenzo[d]isoxazol-6-amine:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3550 - 3060Medium
Aromatic RingC-H Stretch3100 - 3000Weak to Medium
Methyl GroupC-H Stretch2980 - 2850Medium to Strong
Aromatic & Isoxazole RingsC=C and C=N Stretch1650 - 1475Medium to Strong
Primary AmineN-H Bend1650 - 1580Medium to Strong
Aromatic AmineC-N Stretch1335 - 1250Strong
Isoxazole RingN-O Stretch~1405Medium to Strong
Aromatic RingC-H Bend (out-of-plane)900 - 690Strong

Experimental Protocol: Acquiring the FTIR Spectrum

To obtain a high-quality FTIR spectrum of 3-Methylbenzo[d]isoxazol-6-amine, proper sample preparation is crucial. For a solid sample, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[9][10]

Method 1: KBr Pellet Technique

This traditional transmission method provides excellent spectral detail.[10]

Step-by-Step Protocol:

  • Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid sample until it is a fine, uniform powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[9]

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[9]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a blank KBr pellet should be acquired first to correct for atmospheric and instrumental interferences.[10]

KBr_Pellet_Workflow A Grind Sample (1-2 mg) B Mix with KBr (100-200 mg) A->B Homogenize C Press into Pellet B->C Transfer to Die E Acquire Sample Spectrum C->E D Acquire Background Spectrum (Blank KBr Pellet) D->E Background Correction F Data Analysis E->F

Caption: Workflow for the KBr Pellet FTIR Sample Preparation Technique.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a popular and rapid technique that requires minimal sample preparation.[10][11][12]

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring it covers the crystal surface.[11]

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[9]

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

ATR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Clean Crystal E->F

Caption: Workflow for the ATR-FTIR Sample Analysis Technique.

Comparison with Alternative Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive structural characterization often involves complementary techniques.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Vibrational modes of functional groups.Rapid, non-destructive, versatile for various sample types, provides a unique molecular fingerprint.Does not provide direct information on molecular weight or the connectivity of atoms. Isomers can have very similar spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy The chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). Provides detailed information on molecular structure and connectivity.Provides unambiguous structural elucidation, including stereochemistry. Quantitative.Lower sensitivity than mass spectrometry, requires larger sample amounts, more expensive instrumentation.
Mass Spectrometry (MS) Mass-to-charge ratio of the molecule and its fragments.Extremely sensitive, provides accurate molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can aid in structural elucidation.Can be destructive, may not distinguish between isomers without tandem MS.
UV-Vis Spectroscopy Electronic transitions within the molecule, particularly in conjugated systems.Simple, inexpensive, useful for quantitative analysis of chromophore-containing compounds.Provides limited structural information, spectra are often broad and lack detail.

Analytical_Techniques_Relationship Compound 3-Methylbenzo[d]isoxazol-6-amine FTIR FTIR (Functional Groups) Compound->FTIR NMR NMR (Connectivity, Structure) Compound->NMR MS Mass Spectrometry (Molecular Weight, Formula) Compound->MS UV_Vis UV-Vis (Electronic Transitions) Compound->UV_Vis Full_Characterization Complete Structural Elucidation FTIR->Full_Characterization NMR->Full_Characterization MS->Full_Characterization UV_Vis->Full_Characterization

Caption: Relationship between complementary analytical techniques for full structural elucidation.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the initial characterization of 3-Methylbenzo[d]isoxazol-6-amine. By understanding the characteristic vibrational frequencies of its constituent functional groups—the primary aromatic amine, the methyl group, and the fused benzoisoxazole ring system—a detailed and predictive interpretation of its infrared spectrum is achievable. While FTIR provides a rapid and informative molecular fingerprint, its true power in research and development is realized when used in conjunction with other analytical methods like NMR and mass spectrometry to achieve unambiguous structural confirmation. This integrated analytical approach ensures the scientific rigor required for advancing drug discovery and materials science.

References

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

  • Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 17). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Retrieved from [Link]

  • JETIR. (n.d.). biological activities for heterocyclic compounds with an emphasis on pyridine and isoxazole nucleus. Retrieved from [Link]

  • ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • American Elements. (n.d.). 3-Methylbenzo[d]isoxazole. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3-Methylbenzo[d]isoxazol-6-ol. Retrieved from [Link]

  • NIST. (n.d.). 3-Isoxazolamine, 5-methyl-. Retrieved from [Link]

  • MDPI. (2024, July 17). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Retrieved from [Link]

Sources

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